molecular formula C18H15ClF3NO2 B2461086 (3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS No. 1351662-13-9

(3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Cat. No.: B2461086
CAS No.: 1351662-13-9
M. Wt: 369.77
InChI Key: RDAOAEALIZEQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a useful research compound. Its molecular formula is C18H15ClF3NO2 and its molecular weight is 369.77. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research on related compounds has shown significant interest in the synthesis and characterization of molecules with complex aromatic and heterocyclic structures. For instance, studies have explored the synthesis and properties of compounds with aromatic rings, investigating their roles in clathrate formation and host-guest interactions. These studies provide insights into the molecular interactions and stability of similar compounds, highlighting the importance of edge-to-face interactions between aromatic rings (Eto et al., 2011).

Biological Evaluation

Although the explicit focus on (3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone in biological systems was not found in the recent literature, related studies have explored the biological evaluation of Rhenium(I) complexes, demonstrating the potential for such compounds in medical applications. These studies include assessments of cytotoxicity and the exploration of new compounds for therapeutic use (Gantsho et al., 2019).

Properties

IUPAC Name

(3-chlorophenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3NO2/c19-15-3-1-2-13(10-15)17(24)23-8-9-25-16(11-23)12-4-6-14(7-5-12)18(20,21)22/h1-7,10,16H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAOAEALIZEQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.